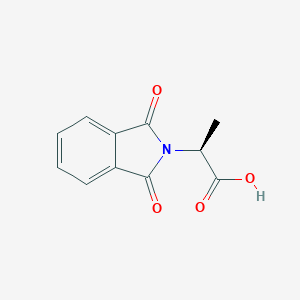

Ftaloil-L-alanina

Descripción general

Descripción

Phthaloyl-L-alanine, also known as Phthaloyl-L-alanine, is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phthaloyl-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthaloyl-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicamentos antiinflamatorios e inmunomoduladores

Los derivados de Ftaloil-L-alanina se han estudiado por su potencial como agentes antiinflamatorios e inmunomoduladores. Estos compuestos han mostrado una actividad prometedora en la supresión de la producción de óxido nítrico en células murinas, que es un factor clave en la inflamación. También inhiben la producción de citocinas proinflamatorias como TNF-α e IL-1β, lo que los convierte en posibles prototipos para nuevos medicamentos antiinflamatorios .

Entrega dirigida de fármacos

La estructura de this compound le permite ser un sustrato potencial para los transportadores de aminoácidos de tipo L como LAT1, que participan en el transporte de aminoácidos a través de barreras biológicas como la barrera hematoencefálica. Esta característica se puede explotar para diseñar fármacos que puedan administrarse selectivamente a tejidos u órganos específicos, mejorando los efectos terapéuticos y reduciendo los efectos secundarios .

Ciencia de materiales

En la ciencia de los materiales, la this compound se utiliza en la síntesis de α-aminoácidos β-arílicos complejos mediante arilación β-C(sp3)–H catalizada por paladio. Estos aminoácidos son cruciales para el desarrollo de nuevos materiales con propiedades específicas, como mayor resistencia o estabilidad térmica .

Análisis de la función biológica

La this compound se puede utilizar en la modificación fotocatalítica de aminoácidos, que es un enfoque suave que permite la modificación de casi todos los aminoácidos canónicos. Este método es significativo para sondear las funciones biológicas, ya que ayuda a comprender el papel de los residuos específicos de aminoácidos en la función de las proteínas .

Síntesis orgánica

En la síntesis orgánica, la this compound sirve como bloque de construcción para la síntesis de péptidos. Se utiliza en la formación de enlaces peptídicos, que es fundamental para crear dipéptidos y polipéptidos que son esenciales para estudiar la estructura y función de las proteínas .

Investigación química

La this compound participa en la derivatización del anhídrido ftálico, una sustancia altamente tóxica, para producir derivados de aminoácidos ftaloil. Estos derivados tienen diversas aplicaciones en química medicinal, incluido el desarrollo de reguladores del crecimiento vegetal, agentes bacteriostáticos y fungicidas .

Mecanismo De Acción

Target of Action

Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .

Mode of Action

Phthaloyl-L-alanine interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .

Biochemical Pathways

It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, Phthaloyl-L-alanine can modulate these pathways and their downstream effects .

Result of Action

The primary result of Phthaloyl-L-alanine’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .

Análisis Bioquímico

Biochemical Properties

Phthaloyl-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . This interaction suggests that Phthaloyl-L-alanine may play a role in modulating inflammatory responses at the biochemical level.

Cellular Effects

Phthaloyl-L-alanine has been observed to have significant effects on various types of cells and cellular processes. Most notably, it has been found to exhibit anti-inflammatory activity . It effectively suppresses nitric oxide production in murine cells stimulated with lipopolysaccharide . This suggests that Phthaloyl-L-alanine may influence cell function by modulating inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of Phthaloyl-L-alanine involves its interaction with various biomolecules. For instance, it has been found to inhibit the production of nitric oxide in murine cells stimulated with lipopolysaccharide . This suggests that Phthaloyl-L-alanine may exert its effects at the molecular level by modulating the activity of enzymes involved in nitric oxide production.

Temporal Effects in Laboratory Settings

It has been found that Phthaloyl-L-alanine derivatives exhibit anti-inflammatory activity , suggesting that they may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed anti-inflammatory activity , it is plausible that different dosages of Phthaloyl-L-alanine may have varying effects on inflammation in animal models.

Metabolic Pathways

Given that it is a derivative of the amino acid alanine , it is likely that it is involved in amino acid metabolism.

Propiedades

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

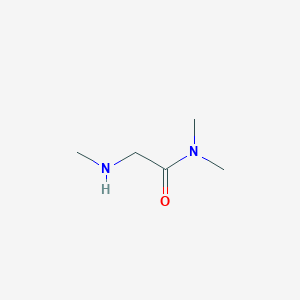

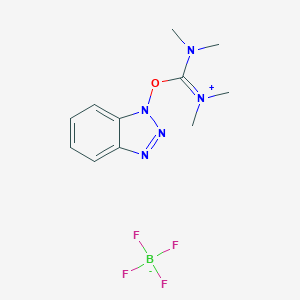

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)